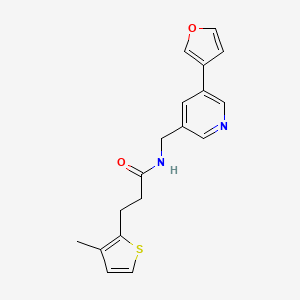

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as compound X and is known for its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Pharmacological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is explored in the context of synthesis and pharmacological activity, particularly as non-acidic NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). Studies have reported the synthesis of similar compounds, showing significant activity in inflammatory assays. For instance, Dassonville et al. (2008) describe the synthesis of N-pyridinyl(methyl)indolylpropanamides that act as topical and systemic inflammation inhibitors, with some compounds demonstrating higher activity than ibuprofen and comparable to dexamethasone in the TPA-induced mouse ear swelling assay (Dassonville et al., 2008).

Molecular Structure and Vibrational Studies

Research on the molecular structure and vibrational properties of compounds containing furan and thiophene rings, which are present in this compound, is significant. Mizugai and Katayama (1980) observed the fifth overtones of the C-H stretching vibrations in compounds like thiophene and furan, providing insights into their molecular structure (Mizugai & Katayama, 1980).

Histone Demethylase Inhibition

Compounds with structural similarities to this compound have been investigated for their role in inhibiting histone demethylases. Westaway et al. (2016) identified compounds like 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid as potent inhibitors of the KDM4 family of histone lysine demethylases, suggesting potential applications in epigenetic regulation (Westaway et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using furan and thiophene derivatives is another significant area of research. Dyachenko et al. (2019) developed methods for synthesizing functionalized thieno[2,3-b]pyridines, showcasing the versatility of these heterocyclic systems in creating biologically active compounds (Dyachenko et al., 2019).

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-13-5-7-23-17(13)2-3-18(21)20-10-14-8-16(11-19-9-14)15-4-6-22-12-15/h4-9,11-12H,2-3,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTBKCCGZAPHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2799650.png)

![4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2799656.png)

![(4-Bromophenyl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799659.png)

![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)

![N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine](/img/structure/B2799666.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2799669.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)